molecular formula C27H26N2O5 B13540594 (3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-L-phenylalanine

(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-L-phenylalanine

Cat. No.: B13540594
M. Wt: 458.5 g/mol
InChI Key: MOFPWDCXZWQZDZ-DEOSSOPVSA-N
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Description

The compound (2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-phenylpropanoic acid is a synthetic organic molecule with a complex structure It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-phenylpropanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with another amino acid or peptide using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Deprotection: The Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions.

    Final Coupling and Purification: The final product is obtained by coupling the intermediate with the desired carboxylic acid derivative, followed by purification using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and fluorenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the Fmoc group. Reagents such as amines or thiols can be used for this purpose.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-phenylpropanoic acid is used as a building block in peptide synthesis. Its Fmoc group allows for selective protection and deprotection of amino acids, facilitating the synthesis of complex peptides and proteins.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a model compound for investigating the effects of specific amino acid modifications on protein function.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications. They are investigated as potential inhibitors of enzymes involved in diseases such as cancer and neurodegenerative disorders.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and biotechnological products. Its role in peptide synthesis makes it valuable for the development of new drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of (2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The Fmoc group allows for selective binding to amino acids and peptides, facilitating the formation of stable complexes. This interaction is crucial for its role in peptide synthesis and protein modification.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-(4-hydroxyphenyl)propanoic acid
  • (2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-(4-methoxyphenyl)propanoic acid
  • (2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-(4-chlorophenyl)propanoic acid

Uniqueness

The uniqueness of (2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-phenylpropanoic acid lies in its specific structure, which allows for selective protection and deprotection of amino acids. This property makes it highly valuable in peptide synthesis, enabling the creation of complex peptides with precise sequences and modifications.

Properties

Molecular Formula

C27H26N2O5

Molecular Weight

458.5 g/mol

IUPAC Name

(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C27H26N2O5/c30-25(29-24(26(31)32)16-18-8-2-1-3-9-18)14-15-28-27(33)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,33)(H,29,30)(H,31,32)/t24-/m0/s1

InChI Key

MOFPWDCXZWQZDZ-DEOSSOPVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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